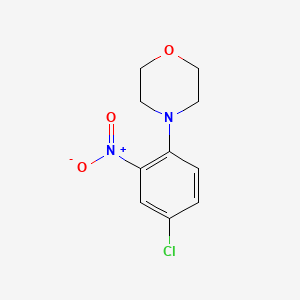

4-(4-Chloro-2-nitrophenyl)morpholine

Description

The exact mass of the compound 4-(4-Chloro-2-nitrophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chloro-2-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-2-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJISHWYSNGQNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334880 | |

| Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65976-60-5 | |

| Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chloro-2-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-(4-chloro-2-nitrophenyl)morpholine. This document is designed to provide a comprehensive understanding of this compound, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern its behavior. The morpholine moiety is a cornerstone in medicinal chemistry, and its combination with a substituted nitrophenyl ring presents a molecule of significant interest for synthetic and biological applications. This guide is structured to provide not only the essential chemical and physical data but also to offer insights into its synthesis, reactivity, and potential as a building block in drug discovery.

Molecular Overview and Physicochemical Properties

4-(4-Chloro-2-nitrophenyl)morpholine is a substituted aromatic compound featuring a morpholine ring attached to a 4-chloro-2-nitrophenyl group. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates the compound's reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 65976-60-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 242.66 g/mol | [2][3] |

| IUPAC Name | 4-(4-chloro-2-nitrophenyl)morpholine | [2] |

Synthesis and Reaction Mechanism: A Focus on Nucleophilic Aromatic Substitution

The primary route for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and understanding its mechanism is key to optimizing the synthesis of this and related compounds.

The Underlying Chemistry: Activating the Ring for Nucleophilic Attack

The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to a halogen atom (in this case, chlorine) is critical for the success of the SNAr reaction.[4][5] The nitro group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom attached to the chlorine susceptible to attack by a nucleophile.[4][5]

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine involves the reaction of 1,4-dichloro-2-nitrobenzene with morpholine.[6]

Step-by-step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1,4-dichloro-2-nitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: To this solution, add a molar excess of morpholine. The use of excess morpholine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically in the range of 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid product can then be collected by filtration, washed with water to remove any inorganic impurities, and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-chloro-2-nitrophenyl)morpholine.

Mechanistic Walkthrough

The SNAr mechanism for this synthesis proceeds through a two-step addition-elimination process.

Caption: Reduction of the nitro group to an amine.

Further Nucleophilic Aromatic Substitution

While the remaining chlorine atom is less activated than the one displaced during the synthesis, under forcing conditions (high temperature and pressure), it could potentially undergo a second nucleophilic aromatic substitution reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-(4-chloro-2-nitrophenyl)morpholine suggest its potential as a scaffold or intermediate in drug discovery.

-

Morpholine in Approved Drugs: The morpholine ring is a privileged structure in medicinal chemistry, found in a number of approved drugs where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability. [7][8]* Nitroaromatic Compounds in Medicine: Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities. [9][10]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that are cytotoxic.

-

Building Block for Bioactive Molecules: As a synthetic intermediate, this compound can be used to introduce the 4-chloro-2-aminophenyl-morpholine moiety into larger molecules, a strategy that could be explored for the development of novel therapeutic agents. The related compound, 4-(4-nitrophenyl)morpholine, is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban, highlighting the pharmaceutical relevance of this class of compounds. [11]

Safety and Handling

While a specific safety data sheet for 4-(4-chloro-2-nitrophenyl)morpholine was not found, general precautions for handling substituted nitroaromatic compounds should be followed. These compounds are often toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(4-Chloro-2-nitrophenyl)morpholine is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a classic example of how electronic effects can be harnessed to achieve specific chemical transformations. The presence of both the versatile morpholine ring and a reactive nitro group makes it a valuable building block for the creation of more complex and potentially biologically active molecules. Further research into the physical properties, detailed spectroscopic characterization, and exploration of its biological activity is warranted and could lead to the development of novel therapeutic agents.

References

-

National Institute of Standards and Technology (NIST). Morpholine, 4-(4-chloro-2-nitrophenyl)-. In: NIST Chemistry WebBook. [Link]

-

Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

- Mali, R. K., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(10), 2134-2140.

-

Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In: Organic Chemistry. [Link]

- Ortiz, K. G., et al. (2024).

- Al-Sanea, M. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-21.

Sources

- 1. 4-(4-CHLORO-2-NITROPHENYL)MORPHOLINE | 65976-60-5 [m.chemicalbook.com]

- 2. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]

- 3. 65976-60-5|4-(4-Chloro-2-nitrophenyl)morpholine|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure Elucidation of 4-(4-Chloro-2-nitrophenyl)morpholine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Approach to Molecular Characterization

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It is the foundational data upon which all further research, including synthesis optimization, biological activity screening, and regulatory submission, is built. This guide outlines a comprehensive, multi-technique strategy for the complete structure elucidation of a target molecule: 4-(4-Chloro-2-nitrophenyl)morpholine .

Our approach is not merely a sequence of analytical techniques but an integrated workflow. Each method provides a unique piece of the structural puzzle, and collectively, they create a self-validating system that ensures the highest degree of confidence in the final assignment. We will proceed logically from synthesis and purification—the bedrock of good analysis—through a suite of spectroscopic techniques to the definitive proof offered by single-crystal X-ray crystallography. This narrative is designed to explain not just what to do, but why each step is critical and how the resulting data coalesce into a cohesive structural proof.

Chapter 1: Securing Analytical Integrity Through Synthesis and Purification

A fundamental prerequisite for accurate structure elucidation is the purity of the analyte. The presence of starting materials, byproducts, or residual solvents can confound spectroscopic data, leading to erroneous interpretations. Therefore, our investigation begins with a robust synthetic and purification protocol.

The target molecule is readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The electron-deficient nature of the aromatic ring, activated by the strongly electron-withdrawing nitro group, facilitates the displacement of the chlorine atom at the C1 position by the secondary amine of morpholine.[1][3]

Experimental Protocol: Synthesis

-

To a solution of 1,4-dichloro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).[4]

-

Heat the reaction mixture to reflux (e.g., 85°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[4]

-

After cooling to room temperature, the product is isolated. A typical workup involves quenching with water and extracting with an organic solvent like ethyl acetate.[4]

-

The crude product is then purified, first by flash column chromatography on silica gel to remove the majority of impurities, followed by recrystallization from a solvent system like ethanol/water to yield analytically pure, crystalline material.

The success of this purification is paramount. The final validation of purity should be conducted via High-Performance Liquid Chromatography (HPLC), aiming for >99% purity before proceeding with spectroscopic analysis.

Chapter 2: Initial Functional Group Analysis via Vibrational and Electronic Spectroscopy

With a pure sample in hand, we begin our analysis with rapid, information-rich techniques that provide a "fingerprint" of the molecule's key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.[5] For 4-(4-chloro-2-nitrophenyl)morpholine, the IR spectrum is dominated by the highly polar nitro (NO₂) group, which gives rise to strong, characteristic absorption bands.[5][6]

Expected Absorptions:

-

Asymmetric NO₂ Stretch: A very strong band in the 1550-1475 cm⁻¹ region.[5][7][8] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[7][9]

-

Symmetric NO₂ Stretch: A second strong band appearing in the 1360-1290 cm⁻¹ range.[5][7][8]

-

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band corresponding to the bond between the aromatic ring and the nitro group.

-

C-O-C Stretch: A strong band from the morpholine ether linkage, typically around 1115 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹.

The presence of these distinct bands provides immediate, high-confidence confirmation of the core structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system.[10] Nitroaromatic compounds exhibit characteristic absorption spectra.[11][12][13][14] The presence of the nitro group and its conjugation with the benzene ring is expected to produce strong absorbance in the UV region, typically with a λ-max between 240 nm and 350 nm, indicative of π → π* transitions.[14][15]

Chapter 3: Mapping the Core Structure with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[10][16] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete and unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

This technique provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Predicted ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (3H): The substitution pattern (1,2,4-) will give rise to a characteristic three-proton system. The strong electron-withdrawing effects of the nitro and chloro groups will shift these protons downfield.

-

One proton will appear as a doublet (J ≈ 2.5 Hz), deshielded by the adjacent nitro group.

-

A second proton will appear as a doublet of doublets (J ≈ 9.0, 2.5 Hz).

-

The third aromatic proton will appear as a doublet (J ≈ 9.0 Hz).

-

-

Morpholine Protons (8H): The morpholine ring protons will appear as two distinct multiplets, each integrating to 4 protons.

-

-O-CH₂- Protons: Typically found around 3.8-4.0 ppm.

-

-N-CH₂- Protons: Typically found around 3.2-3.4 ppm.

-

¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Signals:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-155 ppm). The carbons directly attached to the electronegative nitro, chloro, and morpholino groups will have characteristic chemical shifts. The carbon bearing the nitro group (C2) will be significantly shifted, as will the carbon attached to the morpholine nitrogen (C1).

-

Morpholine Carbons (4C): Two signals are expected in the aliphatic region.

-

-O-CH₂- Carbons: Typically around 66-68 ppm.

-

-N-CH₂- Carbons: Typically around 49-51 ppm.

-

2D NMR for Unambiguous Connectivity

To definitively link the proton and carbon frameworks, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity of the three aromatic protons and the protons within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, providing the final links to piece the structure together. For instance, correlations from the morpholine's N-CH₂ protons to the aromatic C1 carbon would confirm the point of attachment.

// COSY Correlations edge [color="#EA4335", style=dashed, label=" COSY"]; H3 -- H5; H5 -- H6; H_N_CH2 -- H_O_CH2 [constraint=false];

// HMBC Correlations edge [color="#4285F4", style=solid, label=" HMBC"]; H_N_CH2 -> C1 [len=1.5]; H6 -> C1 [len=1.5]; H3 -> C2 [len=1.5]; H5 -> C4 [len=1.5]; } }

Caption: Key 2D NMR correlations for structure confirmation.

Chapter 4: Confirmation of Molecular Formula and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.[10][16]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₁₁ClN₂O₃, the expected monoisotopic mass is approximately 242.0458 g/mol . Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak, serving as an additional confirmation.

Fragmentation Pattern (EI-MS or MS/MS)

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a predictable manner. For nitroaromatic compounds, characteristic losses of NO (30 u) and NO₂ (46 u) are common and diagnostically significant.[17][18][19][20] Other expected fragments would arise from the cleavage of the morpholine ring. Analyzing these fragments provides a fingerprint that must be consistent with the proposed structure.

Chapter 5: The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides an overwhelming body of evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[21][22][23][24] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[21][25]

Experimental Protocol: Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound (e.g., in ethanol or ethyl acetate/hexane).[22]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[23]

-

Structure Solution and Refinement: The diffraction pattern is analyzed to solve and refine the crystal structure, yielding an atomic model of the molecule.

The resulting structure provides irrefutable confirmation of the atomic connectivity previously deduced from NMR, the functional groups identified by IR, and the molecular formula determined by HRMS.

// Workflow start -> ir_uv; start -> nmr; start -> ms; start -> xray;

ir_uv -> ir_uv_data; nmr -> nmr_data; ms -> ms_data; xray -> xray_data;

{ir_uv_data, nmr_data, ms_data, xray_data} -> final; }

Caption: Integrated workflow for structure elucidation.

Chapter 6: Data Synthesis and Final Confirmation

| Technique | Information Provided | Expected Result for 4-(4-Chloro-2-nitrophenyl)morpholine |

| Synthesis | Provides the target material | Successful formation via SNAr reaction. |

| HPLC | Purity Assessment | >99% purity after recrystallization. |

| IR Spectroscopy | Functional Group Identification | Strong ν(NO₂) at ~1520 & ~1340 cm⁻¹; ν(C-O-C) at ~1115 cm⁻¹. |

| UV-Vis | Conjugated System Analysis | Strong absorbance characteristic of a nitroaromatic chromophore. |

| HRMS | Elemental Composition | M+ peak observed at m/z matching C₁₀H₁₁ClN₂O₃; ~3:1 M/M+2 ratio. |

| MS/MS | Structural Fragments | Fragments corresponding to loss of NO₂ and/or morpholine ring cleavage. |

| ¹H NMR | Proton Environments & Connectivity | Distinct aromatic (3H) and morpholine (8H) signals with predicted shifts and couplings. |

| ¹³C NMR | Carbon Environments | 10 unique carbon signals (6 aromatic, 4 aliphatic) at expected chemical shifts. |

| 2D NMR | Definitive Connectivity Map | COSY, HSQC, and HMBC correlations confirm the entire molecular framework. |

| X-Ray | Unambiguous 3D Structure | Solved crystal structure matches the proposed connectivity and constitution. |

By following this rigorous, multi-faceted approach, the structure of 4-(4-chloro-2-nitrophenyl)morpholine can be assigned with the highest possible degree of scientific certainty, providing a solid foundation for any subsequent research or development activities.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Nitro Groups. University of Calgary. Available at: [Link]

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link]

-

Infrared of nitro compounds. Chemistry122. Available at: [Link]

-

IR: nitro groups. University of Calgary. Available at: [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. International journal of research in pharmaceutical sciences. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

(a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Available at: [Link]

-

UV-vis absorption spectra of the reduction of various nitro compounds: (a) nitrobenzaldehyde, (b) 4-bromo nitrobenzene, (c) ornidazole and (d) metrnidazole over a PSE-capped Cu2O/CuO catalyst. ResearchGate. Available at: [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

-

4-Chloro-2-nitrophenol. PubChem. Available at: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available at: [Link]

-

UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V), c = 8 mM, in water. ResearchGate. Available at: [Link]

-

Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). ResearchGate. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Structure Determination of Organic Compounds. Organic Chemistry Portal. Available at: [Link]

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Available at: [Link]

-

(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. Available at: [Link]

-

Aromatic Substitution. Vapourtec. Available at: [Link]

-

1,4-Dichloro-2-nitrobenzene. Wikipedia. Available at: [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]

-

Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

-

Morpholine, 4-(2-chloro-4-nitrophenyl)-. SIELC Technologies. Available at: [Link]

-

4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. rroij.com [rroij.com]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rigaku.com [rigaku.com]

- 22. eas.org [eas.org]

- 23. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 24. excillum.com [excillum.com]

- 25. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: 4-(4-Chloro-2-nitrophenyl)morpholine as a Synthetic Intermediate

[1][2]

Executive Summary

4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 65976-60-5) is a critical synthetic intermediate used primarily to access 5-chloro-2-morpholinoaniline , a privileged scaffold in medicinal chemistry.[1][2] This intermediate is essential for the development of kinase inhibitors, LFA-1 antagonists, and next-generation antibiotics where the morpholine ring improves aqueous solubility and pharmacokinetic profiles.[1][2]

This guide details the chemoselective synthesis of the title compound, its purification, and its subsequent reduction to the aniline derivative.[2] Special emphasis is placed on chemoselectivity —specifically, how to install the morpholine ring without displacing the meta-chlorine, and how to reduce the nitro group without dechlorinating the aromatic ring.[1][2]

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-(4-Chloro-2-nitrophenyl)morpholine |

| CAS Number | 65976-60-5 |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 242.66 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |

| Key Reactivity | Nitro-reduction; Suzuki-Miyaura coupling (at Cl); SnAr (formation) |

Synthetic Pathway & Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] The starting material, 1,4-dichloro-2-nitrobenzene , possesses two chlorine atoms.[1][2][3] The chlorine at the C1 position (ortho to the nitro group) is significantly more electrophilic than the chlorine at the C4 position (meta to the nitro group) due to the inductive and resonance withdrawal of the nitro group.[2]

Reaction Scheme (Graphviz)[1][2]

Caption: Regioselective SNAr pathway. The nitro group activates the ortho-chlorine for displacement, leaving the para-chlorine intact for downstream functionalization.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine

Objective: Regioselective displacement of C1-Cl.[1][2]

Reagents:

Procedure:

-

Setup: Charge a round-bottom flask with 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).

-

Solvation: Add DMF (100 mL) and stir to create a suspension.

-

Addition: Add Morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. Note: Exothermic reaction may occur.[1]

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][2]

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.[1][2]

-

Purification: Recrystallize from Ethanol or perform a silica plug filtration if high purity is required.[1][2]

-

Yield: Expected yield: 85–92%.

Expert Insight: Avoid temperatures >120°C. Excessive heat can force the displacement of the second chlorine atom (at C4) or cause decomposition.[1][2]

Protocol B: Chemoselective Reduction to 5-Chloro-2-morpholinoaniline

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination).[1][2]

Why this matters: Standard catalytic hydrogenation (H₂/Pd-C) often cleaves aromatic carbon-chlorine bonds.[1][2] To preserve the chlorine handle for future drug design (e.g., Suzuki coupling), a milder reduction method is required.[2]

Reagents:

Procedure:

-

Setup: Dissolve the nitro compound (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1][2]

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

-

Result: 5-Chloro-2-morpholinoaniline (CAS: 90875-44-8).[1][2][4][5][6]

Downstream Applications in Drug Discovery[2][7][8]

The resulting aniline, 5-chloro-2-morpholinoaniline , is a versatile "bifunctional" building block.[1][2]

-

Kinase Inhibitors: The morpholine ring mimics the ATP-binding hinge region interactions or improves solubility in the solvent-exposed region of the kinase pocket.[1][2] The chlorine atom serves as a handle for Suzuki-Miyaura couplings to attach aryl/heteroaryl tails.[1][2]

-

LFA-1 Antagonists: Used in the synthesis of ICAM-1 interaction inhibitors for autoimmune diseases.[1][2]

-

Antibacterial Agents: Structural analogs of Linezolid, where the morpholine ring is conserved but the core phenyl ring is modified.[1][2]

Application Workflow

Caption: The reduced aniline serves as a divergence point for library synthesis via orthogonal functionalization of the amine and chlorine groups.[1][2]

Safety & Handling (MSDS Highlights)

-

Hazards: 1,4-Dichloro-2-nitrobenzene is a skin irritant and potential sensitizer.[1][2] Morpholine is corrosive and flammable.[1][2]

-

Nitro Compounds: Potentially explosive if heated dry; always keep in solution or wet cake during processing if possible.[1][2]

-

Waste: Aqueous waste from the SnAr reaction contains morpholine salts and must be treated as basic organic waste.[1][2]

References

-

Synthesis of Nitro-Morpholine Intermediates

-

Regioselectivity in SnAr Reactions

-

Medicinal Chemistry Applications

-

Compound Data

Sources

- 1. 70291-67-7|4-(4-Chlorophenyl)morpholine|BLD Pharm [bldpharm.com]

- 2. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,4-dichloro-2-nitro- [webbook.nist.gov]

- 4. 1158771-99-3|5-Chloro-2-(morpholin-4-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. 58785-07-2|3-Chloro-2-morpholinoaniline|BLD Pharm [bldpharm.com]

- 6. aablocks.wordpress.com [aablocks.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 1685-80-9,(2E)-3-(2,4-dimethylphenyl)acrylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

"4-(4-Chloro-2-nitrophenyl)morpholine" as a building block for bioactive molecules

[1]

Executive Summary

4-(4-Chloro-2-nitrophenyl)morpholine (4-CNPM) is a strategic building block characterized by a trifunctional core: a morpholine ring (solubility/pharmacophore), a nitro group (latent nucleophile), and an aryl chloride (electrophilic handle).[1]

Unlike simple nitroarenes, 4-CNPM offers a regiochemically distinct entry point into 5-chloro-2-morpholinoaniline derivatives.[1] It serves as a critical precursor for:

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-(4-Chloro-2-nitrophenyl)morpholine |

| CAS Number | 65976-60-5 |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 242.66 g/mol |

| Key Functional Groups | Nitro (Ortho-position), Chloro (Para-position), Morpholine (Tertiary amine) |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water.[1][2] |

| Melting Point | 88–92 °C (Literature dependent) |

Synthesis Protocol: Regioselective SNAr

The synthesis relies on the electronic differentiation of the two chlorine atoms in 1,4-dichloro-2-nitrobenzene .[1] The nitro group activates the ortho-chlorine (C1) for nucleophilic aromatic substitution (SNAr), while the meta-chlorine (C4) remains inert under these conditions.[1]

Reagents

-

Starting Material: 1,4-Dichloro-2-nitrobenzene (1.0 equiv)[1]

-

Nucleophile: Morpholine (2.5 equiv) [Acts as both reactant and base][1]

-

Solvent: Ethanol (Green chemistry option) or DMF (for faster kinetics)[1]

-

Temperature: 80 °C (Reflux)

Step-by-Step Protocol

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) in Ethanol (100 mL).

-

Addition: Add Morpholine (21.7 mL, 250 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (400 mL) with vigorous stirring. The product will precipitate as a bright orange solid.

-

Stir for 30 minutes to ensure full granulation.

-

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove excess morpholine salts.

-

Purification: Recrystallize from hot Ethanol if purity is <98%.

-

Yield: Typically 85–92% (20–22 g).

-

Core Transformation: Nitro Reduction to Aniline

The utility of 4-CNPM hinges on reducing the nitro group to an amine without dechlorinating the aryl ring. Catalytic hydrogenation (H₂/Pd-C) is risky as it often leads to hydrodechlorination.[1]

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [1]

Protocol

-

Suspend: 4-CNPM (10 mmol) in Ethanol/Water (4:1 ratio, 50 mL).

-

Activate: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

-

Reflux: Heat to 80 °C with vigorous stirring for 2 hours. The color will shift from orange to dark brown/black (iron oxides).

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Concentration: Evaporate the solvent to yield 5-chloro-2-morpholinoaniline .

-

Stability Note: This aniline is prone to oxidation; store under nitrogen or use immediately.

-

Downstream Applications & Workflows

Path A: Benzimidazole Synthesis (Kinase Scaffolds)

The resulting ortho-diamine (5-chloro-2-morpholinoaniline) reacts with aldehydes to form 2-substituted benzimidazoles.[1]

-

Mechanism: Condensation followed by oxidative cyclization.[4]

-

Relevance: The morpholine group at the N1-position (or C4/C7 depending on tautomer) mimics the solubilizing tail found in drugs like Gefitinib or Abemaciclib .

Path B: Late-Stage Functionalization (The "Chlorine Handle")

The 5-chloro position on the aniline (derived from the original 4-chloro) is preserved.[1] This allows for Suzuki-Miyaura Coupling after the heterocycle is built.[1]

-

Example: Reacting the benzimidazole derivative with phenylboronic acid to extend the scaffold into the ATP-binding pocket of a kinase.

Path C: Quinoxaline Formation

Reaction with glyoxal or oxalyl chloride yields quinoxaline-2,3-diones, common in AMPA receptor antagonist research.[1]

Visualization: Reaction Logic Tree

Caption: Synthetic workflow converting the 1,4-dichloro precursor into bioactive scaffolds, highlighting the critical nitro reduction step and the preservation of the chlorine handle.

Strategic Advantages in Drug Design

| Feature | Medicinal Chemistry Benefit |

| Morpholine Moiety | Increases metabolic stability and water solubility; reduces logP compared to piperidine.[1] |

| Ortho-Nitro Placement | Enables "one-pot" reduction/cyclization cascades to form benzimidazoles. |

| 4-Chloro Handle | Allows the scaffold to be synthesized in bulk before diversifying the "tail" region via cross-coupling, enabling rapid SAR library generation.[1] |

References

-

Regioselectivity in SNAr of Dichloronitrobenzenes

-

Benzimidazole Synthesis via Nitro-Reduction

-

Morpholine in Drug Discovery

-

Iron-Mediated Nitro Reduction (Protocol Validation)

- Commercial Availability & CAS Verification: Title: "4-(4-Chloro-2-nitrophenyl)morpholine Product Page" Source: CymitQuimica.

Analytical methods for "4-(4-Chloro-2-nitrophenyl)morpholine" characterization

Introduction & Scope

4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 26552-85-0) is a critical intermediate often utilized in the synthesis of substituted anilines and bioactive heterocyclic compounds, including precursors for oxazolidinone antibiotics (e.g., Linezolid analogs).[1][2] Its synthesis typically involves the Nucleophilic Aromatic Substitution (

Because the regioselectivity of the

This Application Note provides a rigorous analytical framework for the identification (ID) and quantitative purity assessment of this molecule. We employ an orthogonal approach combining HPLC-UV/MS for purity and NMR/FT-IR for structural elucidation.[1]

Physicochemical Profile & Synthesis Logic

Understanding the synthesis is prerequisite to designing the analytical method.[1]

-

Reaction: 2,5-Dichloronitrobenzene + Morpholine

Product + HCl.[1] -

Mechanism: The nitro group activates the ortho-chlorine (position 2) for displacement.[1][2] The meta-chlorine (position 5) remains largely unreactive.[1][2]

-

Key Impurities:

Table 1: Compound Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 242.66 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| UV Max ( | ~254 nm (Aromatic), ~390 nm (Nitro-aniline charge transfer) |

Analytical Strategy Visualization

The following diagram outlines the logical flow for characterizing the material, distinguishing between "Release Testing" (Routine) and "Characterization" (One-time structural proof).

Figure 1: Orthogonal analytical workflow ensuring both structural identity and quantitative purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the target molecule from the starting material (2,5-DCNB) based on hydrophobicity.[2] The target is an amine derivative, so pH control is vital to prevent peak tailing.[1]

Method Principle: Reverse Phase Chromatography (C18) with Acidic Mobile Phase.[1][2]

Instrument Parameters

-

System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

-

Wavelengths:

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

).[2] -

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5

.

Mobile Phase Setup

-

Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, protonating the morpholine nitrogen to improve peak shape).[2]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water (1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for injection.

-

Filtration: Filter through 0.22

PTFE filter into an amber vial (nitro compounds can be light-sensitive).

Expected Results:

-

Morpholine (Reagent): Elutes near void volume (highly polar).[2]

-

Target Product: Elutes ~8-10 min.

-

2,5-Dichloronitrobenzene (SM): Elutes ~14-16 min (highly non-polar).[1][2]

Protocol 2: Structural Identification via NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry (i.e., proving the morpholine is at position 2, not 5).[2]

1H-NMR Parameters

Predicted Spectral Assignment ( )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.95 ppm | Doublet ( | 1H | Ar-H (C3) | Proton between |

| 7.65 ppm | Doublet of Doublets | 1H | Ar-H (C5) | Proton adjacent to Cl.[1][2] Ortho to C6, Meta to C3. |

| 7.20 ppm | Doublet ( | 1H | Ar-H (C6) | Proton adjacent to Morpholine.[1][2] |

| 3.70 ppm | Triplet (broad) | 4H | Morpholine | Oxygen-adjacent methylene protons.[1][2] |

| 3.05 ppm | Triplet (broad) | 4H | Morpholine | Nitrogen-adjacent methylene protons.[1][2] |

Interpretation Key: The key to confirming the structure is the coupling pattern of the aromatic protons .[1][2]

-

A 1,2,4-substitution pattern will show one clear ortho-coupling (

) and one meta-coupling ( -

If the morpholine displaced the wrong chlorine (position 5), the chemical shifts would change significantly due to the electronic shielding/deshielding effects of the nitro group relative to the protons.[2]

Protocol 3: Mass Spectrometry (LC-MS)[1][2]

Mass spectrometry confirms the molecular formula and the presence of chlorine via isotope abundance.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[2] -

Expected Mass:

-

Isotope Pattern (Critical Check):

Synthesis Pathway & Impurity Logic

The following diagram illustrates the chemical origin of the product and potential impurities, providing the "Why" behind the "What" in the impurity table.

Figure 2: Synthesis pathway highlighting the origin of critical process impurities.

References

-

PubChem. (2025).[1][2] Compound Summary: 4-(2-Chloro-4-nitrophenyl)morpholine (Isomer Analog).[1][2] National Library of Medicine.[1] [Link][2]

-

SIELC Technologies. (2018).[1][2][4][5] HPLC Method for Separation of Nitroanilines.[1][4][6][7][8] SIELC Application Notes.[1] [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014).[2][9] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.[2][9] [Link]

-

American Chemical Society. (2020).[1][2] Facile Preparation of Morpholin-3-one Intermediates via SNAr.[1] Organic Process Research & Development.[1] [Link][2]

Sources

- 1. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-(2-chloro-4-nitrophenyl)morpholine (C10H11ClN2O3) [pubchemlite.lcsb.uni.lu]

- 4. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Morpholine, 4-(2-chloro-4-nitrophenyl)- | SIELC Technologies [sielc.com]

- 6. lcms.cz [lcms.cz]

- 7. scribd.com [scribd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine

Welcome to the technical support center for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind by-product formation and provide robust, validated methods for analysis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and why is by-product formation a concern?

The synthesis of 4-(4-chloro-2-nitrophenyl)morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene and displacing one of the chloride ions. The reaction is driven by the strong electron-withdrawing nitro group (-NO₂), which activates the chlorine atoms at the ortho and para positions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

By-product formation is a significant concern primarily due to issues of regioselectivity . The starting material, 1,4-dichloro-2-nitrobenzene, has two chlorine atoms that can be substituted. The chlorine atom at C1 (ortho to the nitro group) is more activated than the chlorine at C4 (meta to the nitro group).[3][4] While the desired product forms from substitution at C1, competitive substitution at C4 can occur, leading to the formation of an isomeric by-product.[5] Additionally, over-reaction can lead to a di-substituted product.

dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM [label="1,4-Dichloro-2-nitrobenzene\n+ Morpholine"]; Product [label="4-(4-Chloro-2-nitrophenyl)morpholine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer [label="4-(1-Chloro-2-nitrophenyl)morpholine\n(Isomeric By-product)", fillcolor="#FBBC05", fontcolor="#202124"]; DiSub [label="4,4'-(2-Nitro-1,4-phenylene)dimorpholine\n(Di-substituted By-product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="Attack at C1 (ortho)\nMajor Pathway"]; SM -> Isomer [label="Attack at C4 (meta)\nMinor Pathway"]; Product -> DiSub [label="Excess Morpholine/\nForced Conditions"]; } caption: "Primary reaction and potential side-reaction pathways."

Q2: What are the three most common by-products I should expect?

-

Isomeric By-product (Regioisomer): 4-(1-Chloro-2-nitrophenyl)morpholine. This is formed when morpholine attacks the less activated chlorine at the C4 position.

-

Di-substituted By-product: 4,4'-(2-Nitro-1,4-phenylene)dimorpholine. This results from the substitution of both chlorine atoms, which can occur under forcing conditions such as high temperatures, long reaction times, or an excess of morpholine.

-

Unreacted Starting Material: 1,4-dichloro-2-nitrobenzene. Incomplete conversion is a common issue that complicates purification.[5]

Q3: Which analytical techniques are essential for identifying these by-products?

A combination of chromatographic and spectroscopic techniques is necessary for unambiguous identification and quantification:

-

High-Performance Liquid Chromatography (HPLC): The primary tool for separating the desired product from the regioisomer and other by-products. A reverse-phase C18 column is typically effective.[6][7]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it confirms the molecular weight of the product and by-products. The desired product and its regioisomer will have the same mass, but di-substituted product will have a distinct, higher mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural confirmation, especially for distinguishing between the desired product and its regioisomer. The splitting patterns and chemical shifts of the aromatic protons will differ significantly between the two isomers.

Troubleshooting Guide: By-product Analysis

This section addresses specific issues you might encounter during your synthesis and analysis.

Problem 1: My HPLC analysis shows a significant peak with the same mass as my product, which I suspect is the regioisomer.

-

Probable Cause: Poor regioselectivity during the SNAr reaction. While the C1 chlorine is electronically favored for substitution, reaction conditions can influence the degree of selectivity.[4] Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 position, leading to a mixture of isomers.[8]

-

Solution & Verification:

-

Optimize Reaction Temperature: Lower the reaction temperature. Run a temperature screening study (e.g., from 80°C to 120°C) and analyze the product mixture by HPLC to find the optimal balance between reaction rate and selectivity.

-

Control Stoichiometry: Use a modest excess of morpholine (e.g., 1.1-1.5 equivalents). A large excess may increase the rate of the side reaction.

-

Analytical Confirmation (NMR): Isolate the impurity peak using preparative HPLC. The ¹H NMR spectrum of the desired product, 4-(4-chloro-2-nitrophenyl)morpholine, will show a distinct set of aromatic proton signals compared to the 4-(1-chloro-2-nitrophenyl)morpholine isomer. The different electronic environments of the protons on the benzene ring will lead to unique chemical shifts and coupling constants, allowing for unambiguous identification.

-

| Compound | Aromatic ¹H NMR Protons (Predicted) | Key Distinguishing Feature |

| Desired Product | 3 distinct signals for the 3 aromatic protons. | Protons will exhibit a specific set of ortho, meta, and para couplings. |

| Isomeric By-product | 3 distinct signals for the 3 aromatic protons. | The chemical shifts and coupling constants will differ from the desired product due to the altered positions of the substituents. |

Problem 2: I'm observing a significant amount of a higher molecular weight species in my LC-MS.

-

Probable Cause: Formation of the di-substituted by-product, 4,4'-(2-nitro-1,4-phenylene)dimorpholine. This is typically caused by:

-

A large excess of the morpholine nucleophile.

-

Prolonged reaction times or excessive heating after the initial substitution is complete.

-

Insufficient monitoring of the reaction progress, allowing the second substitution to occur.

-

-

Solution & Verification:

-

Strict Stoichiometric Control: Limit the amount of morpholine used.

-

Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

-

Purification: The di-substituted product has significantly different polarity and molecular weight, making it generally separable from the mono-substituted product by standard flash column chromatography or preparative HPLC.

-

Detailed Analytical Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a general starting point for separating 4-(4-chloro-2-nitrophenyl)morpholine from its regioisomer. Optimization may be required based on your specific system.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization.[6]

Protocol 2: Workflow for By-product Identification

This workflow outlines the logical steps from a crude reaction mixture to a fully characterized by-product profile.

dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Initial Screen:\nTLC / LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Impurity Isolation:\nPreparative HPLC or\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID [label="Structure Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="1H and 13C NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HRMS [label="High-Resolution MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Final Report:\nIdentified By-products &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> TLC [label="Assess complexity"]; TLC -> Separation [label="If impurities detected"]; Separation -> ID; ID -> NMR; ID -> HRMS; NMR -> Report; HRMS -> Report; } caption: "Systematic workflow for by-product identification."

References

-

Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]

-

SIELC Technologies. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

ACS Publications. Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

-

ACS Publications. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Purification techniques for "4-(4-Chloro-2-nitrophenyl)morpholine"

Technical Support Center: Purification of 4-(4-Chloro-2-nitrophenyl)morpholine

Product ID: 4-(4-Chloro-2-nitrophenyl)morpholine CAS: 65976-60-5 Support Tier: Level 3 (Senior Application Scientist)

Module 1: The Impurity Profile (Root Cause Analysis)

Before attempting purification, you must understand what you are removing. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

The reaction kinetics dictate your impurity profile. Because the nitro group activates the ortho and para positions, but the meta position (relative to nitro) is deactivated, the regioselectivity is generally high. However, the physical properties of the starting material often mirror the product, leading to co-precipitation.

Common Impurities Table

| Impurity Type | Source | Solubility Characteristics | Removal Strategy |

| 1,4-Dichloro-2-nitrobenzene | Unreacted Starting Material | High in non-polar (Hexane/DCM); Low in water. | Critical: Hard to remove by recrystallization alone due to similar solubility to product. Requires polarity-based chromatography or steam distillation. |

| Morpholine | Excess Reagent | Miscible with water; Basic. | Acidic aqueous wash (1N HCl) converts this to the water-soluble hydrochloride salt. |

| Bis-morpholino adduct | Over-reaction ( | More polar than target; rare due to deactivation at C4. | Removed via recrystallization (remains in mother liquor). |

| Hydrolysis Phenols | Side reaction with moisture | Soluble in basic aqueous media. | Basic aqueous wash (1M NaOH). |

Module 2: Purification Workflows (Decision Logic)

The following diagram illustrates the logical flow for purifying this compound based on the crude purity and scale.

Figure 1: Purification decision tree based on impurity profile analysis.

Module 3: Troubleshooting Recrystallization

Recrystallization is the preferred method for scaling up, but nitro-substituted amines are notorious for "oiling out" (separating as a liquid rather than a crystal).

Standard Protocol:

-

Solvent System: Ethanol (95%) or Methanol.

-

Anti-solvent: Water (if needed).

Troubleshooting Guide

Q: The product is "oiling out" (forming a glob at the bottom) instead of crystallizing.

-

Cause: The solution temperature is in the "metastable zone" where liquid-liquid phase separation occurs before crystallization, or the solvent boiling point is higher than the product's melting point (which is likely ~80-120°C range for this class).

-

Fix:

-

Re-dissolve: Heat the mixture back to reflux until clear.

-

Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

-

Slow Cool: Insulate the flask with foil and turn off the heat source, allowing it to cool to room temperature over 2-3 hours. Do not use an ice bath yet.

-

Solvent Swap: If oiling persists, switch to Isopropanol (IPA) . IPA has a higher boiling point and better solubilizing power for the organic impurities, often preventing the oil phase.

-

Q: The crystals are dark orange/brown instead of bright yellow.

-

Cause: Oxidation byproducts or trace azo-impurities.

-

Fix: Perform a "Hot Filtration" with Activated Charcoal.[1][2]

Module 4: Flash Chromatography Guidelines

If the starting material (1,4-dichloro-2-nitrobenzene) is persistent, recrystallization will fail because their solubility profiles are too similar. You must use chromatography.

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Optimization: The morpholine nitrogen is basic. On acidic silica, it may streak (tailing), causing poor separation.

-

Base Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica's acidic sites.

-

Gradient:

-

Start: 100% Hexane (elutes starting material 1,4-dichloro-2-nitrobenzene first).

-

Ramp: 0%

30% Ethyl Acetate in Hexane. -

Elution: The product (4-(4-chloro-2-nitrophenyl)morpholine) typically elutes around 15-20% EtOAc.

-

Visualization:

-

UV: Strong absorbance at 254 nm (aromatic) and visible yellow color.

-

Stain: Ninhydrin is ineffective (tertiary amine). Use Iodine or KMnO4 if UV is unavailable.

Module 5: Analytical Verification (Self-Validation)

How do you know it is pure?

-

H-NMR Diagnostic:

-

Look for the morpholine peaks: Two triplets (or broad multiplets) around

3.0 and -

Impurity Check: 1,4-dichloro-2-nitrobenzene will lack these aliphatic peaks. If you see aromatic signals but the integration of the morpholine region is low (< 8H relative to 3H aromatic), you have starting material contamination.

-

-

Melting Point:

-

While specific literature values vary by isomer, a sharp melting range (< 2°C) indicates high purity. A broad range (> 5°C) confirms the presence of the eutectic impurity (starting material).

-

References

-

Compound Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12830335, 4-(4-Chloro-2-nitrophenyl)morpholine. Retrieved from [Link]

- Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Purification Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.

- Chromatography of Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Optimizing reaction conditions for "4-(4-Chloro-2-nitrophenyl)morpholine" synthesis

Topic: Optimization of Reaction Conditions for SNAr Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

The Chemistry at a Glance

The synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine relies on a Nucleophilic Aromatic Substitution (SNAr ) reaction.[1][2][3] The starting material, 1,4-dichloro-2-nitrobenzene , contains two electrophilic sites (C-Cl bonds).

-

Site A (C1): Ortho to the Nitro group (-NO₂).[2]

-

Site B (C4): Meta to the Nitro group.

The Critical Insight: SNAr reactions require electron-withdrawing groups (EWGs) located ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[1][3][4]

-

C1-Cl is activated by the ortho-nitro group.

-

C4-Cl is deactivated (relative to C1) because the nitro group is meta to it.

Therefore, the reaction is naturally regioselective. Under optimized conditions, morpholine will exclusively displace the C1-chlorine, yielding the target molecule while leaving the C4-chlorine intact.

Mechanism & Workflow Visualization

Figure 1: Reaction pathway showing the preferential formation of the target via the stabilized Meisenheimer complex, avoiding the C4-substitution impurity.

Optimized Protocol (Gold Standard)

This protocol balances kinetics (speed) with thermodynamic control (purity), utilizing Acetonitrile (MeCN) as a polar aprotic solvent that enhances nucleophilicity without the high boiling point/work-up difficulty of DMF or DMSO.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1,4-Dichloro-2-nitrobenzene | 1.0 | Substrate | Limiting reagent. |

| Morpholine | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base | Scavenges HCl; prevents salt formation. |

| Acetonitrile (MeCN) | 5-10 Vol | Solvent | Reflux (82°C) provides ideal energy. |

Step-by-Step Procedure

-

Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1,4-dichloro-2-nitrobenzene (1.0 eq) and K₂CO₃ (1.5 eq).

-

Solvate: Add Acetonitrile (5 volumes relative to substrate mass). Stir to suspend the base.

-

Addition: Add Morpholine (1.1 eq) dropwise at room temperature. Note: Mild exotherm possible.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) .

-

Monitor: Check via TLC or HPLC after 2 hours. The starting material (SM) should be consumed.

-

Target Rf: ~0.4-0.5 (Hexane:EtOAc 7:3) – Yellow spot.

-

-

Work-up (Precipitation Method):

-

Cool reaction mass to < 30°C.

-

Pour the reaction mixture into Cold Water (10 volumes).

-

Stir vigorously for 30 minutes. The product will precipitate as a bright yellow/orange solid.

-

-

Isolation: Filter the solid. Wash with water (2 x 2 vol) to remove inorganic salts and residual morpholine.

-

Drying: Vacuum dry at 45°C.

Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics (It's not working)

Q: The reaction is stalling at 80% conversion. Should I add more morpholine?

-

Diagnosis: While adding morpholine might help, the issue is likely HCl accumulation . As the reaction proceeds, HCl is generated. If your base (K₂CO₃) is too coarse (low surface area) or insufficient, the morpholine gets protonated to morpholinium chloride, rendering it non-nucleophilic.

-

Solution:

-

Ensure K₂CO₃ is finely powdered before addition.

-

Add a catalytic amount (0.1 eq) of KI (Potassium Iodide) . This generates a transient aryl-iodide intermediate (Finkelstein-like) which is more reactive, often pushing stalled SNAr reactions to completion.

-

Q: Can I use Ethanol instead of Acetonitrile?

-

Analysis: Ethanol is a protic solvent. It forms hydrogen bonds with the morpholine nitrogen, creating a "solvation shell" that reduces the nucleophile's reactivity. This will significantly slow down the reaction rate.

-

Recommendation: Stick to aprotic solvents (MeCN, DMF, Toluene). If you must use Ethanol, you will likely need to heat it in a sealed tube at >100°C to achieve comparable rates.

Category B: Impurity Profile (It's not pure)

Q: I see a small impurity peak (M+ = 199) in LCMS. What is it?

-

Identification: This mass corresponds to 4-chloro-2-nitrophenol .

-

Cause: Hydrolysis. If your solvent was "wet" or you used a hydroxide base (NaOH/KOH) instead of a carbonate, trace water competed with morpholine to attack the activated C1 position.

-

Fix: Use anhydrous Acetonitrile and stick to K₂CO₃.

Q: I have a side product with M+ = ~290. Is this the bis-morpholine adduct?

-

Identification: Yes. This is 2-nitro-1,4-dimorpholinobenzene .

-

Cause: "Forcing" conditions. If you ran the reaction in DMF at >120°C or used a large excess of morpholine (>3 eq), you forced the displacement of the deactivated C4-chlorine.

-

Fix: Control your temperature. The C1-Cl displacement is kinetically favored at 80°C. The C4-Cl displacement requires significantly higher energy. Keep T < 90°C.

Category C: Isolation Issues

Q: Upon pouring into water, I got an oil instead of a solid.

-

Cause: This is common if the product purity is low or if residual solvent (DMF/MeCN) is keeping it solubilized.

-

Fix:

-

Seeding: Scratch the glass side of the flask or add a seed crystal of pure product.

-

IPA Wash: Decant the water, dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA), and cool slowly. This usually forces crystallization.

-

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing reaction failures.

References

-

BenchChem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. (2025).[2][5] Retrieved from

-

National Center for Biotechnology Information (NCBI). 4-(4-Nitrophenyl)morpholine - Crystal Structure and Synthesis. PubChem Compound Summary. Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (2018).[1] Retrieved from

-

Wikipedia. 1,4-Dichloro-2-nitrobenzene: Reactivity and Derivatives. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Improving the yield of "4-(4-Chloro-2-nitrophenyl)morpholine"

Technical Support Center: 4-(4-Chloro-2-nitrophenyl)morpholine Synthesis Ticket System: Open Agent: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Center

You are accessing the knowledge base for the optimization of 4-(4-Chloro-2-nitrophenyl)morpholine (Structure: N-substituted morpholine with a 4-chloro-2-nitrophenyl backbone). This intermediate is critical in the synthesis of various oxazolidinone antibiotics and kinase inhibitors.

This guide treats your synthesis challenges as "Support Tickets." Select the module below that matches your current failure mode.

Ticket #001: Reaction Kinetics & Conversion Stalls

Issue: "My reaction stalls at 60-70% conversion. I see starting material (2,5-dichloronitrobenzene) remaining on TLC/HPLC."

Root Cause Analysis: The "Ortho-Effect" Barrier

The synthesis relies on Nucleophilic Aromatic Substitution (

-

Steric Hindrance: Unlike para-substitution, the ortho-nitro group creates significant steric bulk, hindering the approach of the morpholine (a secondary amine with a chair conformation).

-

Electronic Deactivation: While the nitro group activates the ring, the leaving group (Cl) at the ortho position is less electrophilic than a Fluorine atom would be.

Protocol Optimization (The Fix)

To push conversion to >95%, you must overcome the activation energy barrier without degrading the product.

1. Solvent & Temperature Upgrade

Standard reflux in Ethanol or Acetonitrile (

| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Why? |

| Solvent | Ethanol or Acetonitrile | DMF, DMSO, or NMP | High dielectric constant stabilizes the polar Meisenheimer complex. |

| Temperature | Provides necessary thermal energy to overcome steric repulsion. | ||

| Base | Inorganic bases prevent the formation of soluble amine-HCl salts that can buffer the reaction. |

2. Stoichiometry Adjustment

-

Morpholine: Use 1.2 – 1.5 equivalents . Do not use a large excess as solvent; it complicates workup.

-

Base: Use 2.0 equivalents of granular

.

Visualizing the Mechanism

The following diagram illustrates the critical transition state where the reaction often fails if energy is insufficient.

Caption: The rate-determining step is the formation of the Meisenheimer complex.[2] High polarity solvents lower the energy of this charged intermediate.

Ticket #002: Impurity Profile (Regioselectivity)

Issue: "I see a secondary spot on TLC that is difficult to separate. Is it the bis-substituted product?"

Technical Insight

In 2,5-dichloronitrobenzene, there are two chlorine atoms:

-

C2-Cl (Ortho to

): Highly activated. This is your target site. -

C5-Cl (Meta to

): Deactivated.

The "Meta" Risk:

Under standard conditions, the C5-Cl is inert. However, if you use forcing conditions (Temp

The "Hydrolysis" Risk (More Likely):

If your solvent is "wet" (contains water) and you use

Troubleshooting Matrix:

| Observation | Probable Impurity | Corrective Action |

| Spot on Baseline (Polar) | 4-Chloro-2-nitrophenol (Hydrolysis) | Dry solvents (KF < 0.1%); Use molecular sieves. |

| Spot near Solvent Front | Bis-morpholino adduct | Reduce Temp to |

| Dark Tarry Mixture | Polymerization/Oxidation | Degas solvents with |

Ticket #003: Isolation & Workup (The "Oiling Out" Issue)

Issue: "The product comes out as a sticky orange oil instead of a solid powder."

The Solution: Controlled Precipitation

Nitro-aromatic amines are notorious for "oiling out" because their melting points are often suppressed by impurities.

Step-by-Step Isolation Protocol:

-

Quench: Pour the reaction mixture (DMF/DMSO) slowly into ice-cold water (ratio 1:5 reaction:water) with vigorous stirring.

-

Induce Nucleation:

-

Do not extract with DCM yet.

-

Stir the aqueous suspension for 30–60 minutes.

-

If oil forms, add a "seed" crystal (if available) or scratch the glass side.

-